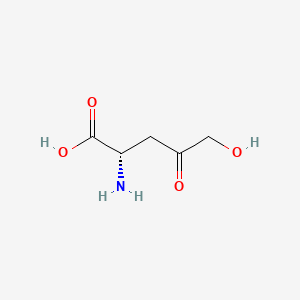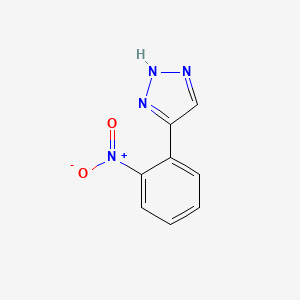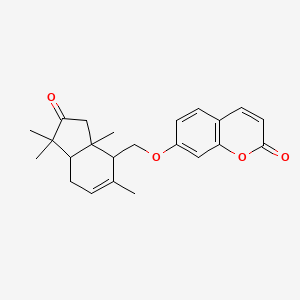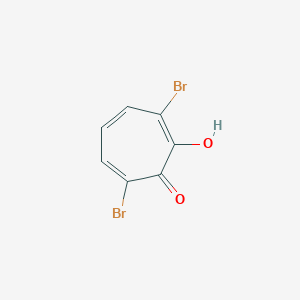
3,7-Dibromotropolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromotropolone is a derivative of tropolone, a non-benzenoid aromatic compound Tropolone derivatives are known for their unique structural properties and significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromotropolone typically involves the bromination of tropolone. One common method includes the reaction of tropolone with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibromotropolone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Mannich Reaction: Involves the use of formaldehyde and morpholine in methanol, with the reaction mixture heated to 70°C for 3 hours.
Bromination: Bromine in acetic acid at room temperature.
Major Products
3,7-Dibromo-5-morpholinomethyltropolone: Formed through the Mannich reaction.
5-Hydroxymethyl and 5-Formyltropolone Derivatives: Derived from further reactions of the Mannich product.
Applications De Recherche Scientifique
3,7-Dibromotropolone has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral agent, particularly in the search for new therapies against hepatitis C virus (HCV).
Materials Science: The unique electronic properties of tropolone derivatives make them candidates for use in organic electronics and other advanced materials.
Biological Studies: The compound’s antimicrobial properties have been studied, particularly its activity against certain bacterial pathogens.
Mécanisme D'action
The mechanism of action of 3,7-Dibromotropolone involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral enzymes or interfere with viral replication processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dichlorotropolone: Similar in structure but with chlorine atoms instead of bromine.
3,5,7-Trichlorotropolone: Another chlorinated derivative with three chlorine atoms.
Tropolone: The parent compound without any halogen substitutions.
Uniqueness
3,7-Dibromotropolone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine atoms, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
Propriétés
Numéro CAS |
4636-41-3 |
|---|---|
Formule moléculaire |
C7H4Br2O2 |
Poids moléculaire |
279.91 g/mol |
Nom IUPAC |
3,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Br2O2/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H,10,11) |
Clé InChI |
RSXVFMVFPPBRGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=O)C(=C1)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)


![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
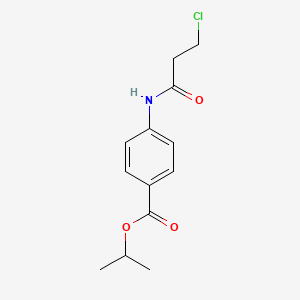
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
